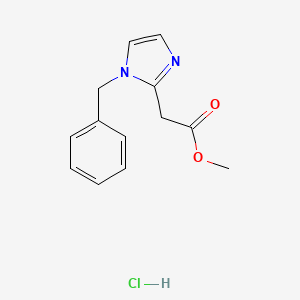

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPCVVCKQXRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-60-5 | |

| Record name | 1H-Imidazole-2-acetic acid, 1-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Detailed Preparation Methods

N-Alkylation Using Benzyl Chloroacetate

One common method involves the reaction of imidazole with benzyl chloroacetate, which can be generated in situ from benzyl alcohol and chloroacetyl chloride. This reaction forms the benzyl ester of imidazol-1-yl-acetic acid as an intermediate.

- Reaction conditions: Typically carried out in organic solvents such as ethyl acetate or acetonitrile.

- Catalysts and bases: Potassium carbonate (K2CO3) is frequently used as a base to facilitate the alkylation.

- Temperature: Reflux conditions are common to drive the reaction to completion.

Following the alkylation, the benzyl ester intermediate can be converted to the methyl ester or directly to the hydrochloride salt.

Esterification and Hydrolysis

- The benzyl ester intermediate can be debenzylated either by catalytic hydrogenation using 10% palladium on carbon (Pd/C) or by acidic hydrolysis using 10% hydrochloric acid.

- Alternatively, methyl chloroacetate can be used directly to alkylate imidazole, forming the methyl ester in one step.

- Hydrolysis of the ester to the acid is generally avoided in aqueous media to prevent complications; instead, non-aqueous cleavage methods are preferred.

Non-Aqueous Ester Cleavage Using Titanium Tetrachloride

A notable advancement involves the use of titanium tetrachloride (TiCl4) in dichloromethane at low temperatures to cleave tert-butyl esters non-aqueously, yielding the hydrochloride salt directly after quenching with isopropanol.

- This method avoids the use of aqueous hydrolysis, which can be problematic.

- It provides higher yields and cleaner products.

- It is particularly useful when starting from tert-butyl chloroacetate as the alkylating agent.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-Alkylation | Imidazole + tert-butyl chloroacetate, K2CO3, reflux in ethyl acetate | tert-butyl imidazol-1-yl-acetate ester | 75% | Efficient and cost-effective alkylation |

| 2. Ester cleavage | TiCl4 in dichloromethane, low temp, quench with isopropanol | Imidazol-1-yl-acetic acid hydrochloride salt | High yield | Non-aqueous cleavage avoids hydrolysis issues |

| 3. Conversion to methyl ester hydrochloride | Reaction with methyl chloroacetate or benzyl chloroacetate, followed by debenzylation or direct alkylation | (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride | Variable, optimized per method | Debenzylation by Pd/C or acid hydrolysis |

Comparative Analysis of Alkylating Agents

| Alkylating Agent | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| tert-Butyl chloroacetate | Cheaper, efficient alkylation, cleaner reaction | Requires TiCl4 for ester cleavage | ~75% |

| tert-Butyl bromoacetate | Effective alkylation catalyst required (BBDE Cl) | Expensive catalyst, complex base system | ~50% |

| Benzyl chloroacetate | Direct formation of benzyl ester intermediate | Requires debenzylation step (Pd/C or acid) | Variable |

| Methyl chloroacetate | Direct methyl ester formation | Hydrolysis step needed for acid salt | Moderate |

Key Research Findings

- The use of tert-butyl chloroacetate with potassium carbonate in refluxing ethyl acetate provides a practical and high-yielding route to the ester intermediate, outperforming bromoacetate counterparts in cost and efficiency.

- Non-aqueous cleavage of the tert-butyl ester using TiCl4 enables direct formation of the hydrochloride salt without aqueous hydrolysis, simplifying purification and improving product stability.

- Debenzylation of benzyl esters via catalytic hydrogenation or acid hydrolysis is effective but adds additional steps and potential for side reactions.

- Direct alkylation with methyl chloroacetate is simpler but often requires subsequent hydrolysis and salt formation steps, which may reduce overall efficiency.

Summary Table of Preparation Methods

| Method ID | Starting Materials | Key Reagents/Conditions | Main Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Method A | Imidazole + tert-butyl chloroacetate | K2CO3, reflux in ethyl acetate; TiCl4 cleavage | Alkylation → Non-aqueous cleavage | High yield, cost-effective, clean | Requires TiCl4 handling |

| Method B | Imidazole + benzyl chloroacetate (in situ) | Pd/C hydrogenation or 10% HCl hydrolysis | Alkylation → Debenzylation | Well-established, selective | Extra step, catalyst cost |

| Method C | Imidazole + methyl chloroacetate | Hydrolysis, salt formation | Alkylation → Hydrolysis → Salt formation | Direct methyl ester formation | Aqueous hydrolysis complications |

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride:

This compound is a chemical compound with the molecular formula C13H15ClN2O2 . It can also be referred to as 1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride .

Scientific Research Applications

- Intermediate in Synthesis: Imidazol-1-yl-acetic acid hydrochloride, which can be synthesized through a process involving tert-butyl chloroacetate, is a key intermediate in the synthesis of zoledronic acid .

- Insulin-Degrading Enzyme (IDE) Research: Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, which are structurally related, have been studied for their structure-activity relationships as dual binders of human Insulin-Degrading Enzyme . The study found that the carboxylic acid, the imidazole, and the tertiary amine were critical for activity . A methyl ester of one compound was optimized to an amide or a 1,2,4-oxadiazole . Compounds were optimized for solubility, lipophilicity, and stability in plasma and microsomes .

- Chemical Probe: Compound 44 (BDM43079) and its methyl ester precursor 48 (BDM43124) are useful chemical probes for exploring IDE’s role .

Mechanism of Action

The mechanism of action of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate hydrochloride (evidence compound) shares a related imidazole-derived scaffold but differs in key structural aspects (Table 1).

Table 1: Structural and Physicochemical Comparison

| Property | (1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate hydrochloride |

|---|---|---|

| Core structure | Monocyclic imidazole with benzyl group | Benzo-fused imidazole (benzimidazole) |

| Position 2 substituent | Acetic acid methyl ester | Thioether-linked acetic acid ethyl ester |

| Salt form | Hydrochloride | Hydrochloride |

| Molecular formula | C₁₃H₁₅ClN₂O₂ (estimated*) | C₁₁H₁₃ClN₂O₂S |

| Monoisotopic mass | ~276.077 (estimated*) | 272.0386 |

| Key functional groups | Ester, benzyl, imidazole | Thioether, ethyl ester, benzimidazole |

Key Observations:

Core Structure: The target compound’s monocyclic imidazole may offer greater conformational flexibility compared to the rigid benzimidazole core of the evidence compound. This could influence binding affinity in biological targets.

Position 2 Substituent :

- The methyl ester in the target compound is less lipophilic than the ethyl ester in the evidence compound, which may impact membrane permeability.

- The thioether (-S-) group in the evidence compound could enhance oxidative stability compared to oxygen-based esters but may also increase susceptibility to metabolic sulfoxidation.

Mass and Solubility: The evidence compound’s lower monoisotopic mass (272.0386 vs. ~276.077) reflects differences in substituent atomic composition (e.g., sulfur inclusion). Both compounds’ hydrochloride salts likely exhibit similar solubility profiles in polar solvents.

Metabolic Stability:

- Methyl esters generally undergo faster hydrolysis than ethyl esters, suggesting the target compound may have a shorter half-life in vivo unless stabilized by the benzyl group.

Biological Activity

(1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the benzyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems. The methyl ester moiety plays a crucial role in its biological activity, as modifications to this group can significantly alter the compound's efficacy.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit insulin-degrading enzyme (IDE), which is implicated in the pathogenesis of Alzheimer's disease and type 2 diabetes. Structural studies have shown that certain analogs can bind to IDE, inhibiting its activity against amyloid-beta peptides, thereby reducing their accumulation in neuronal tissues .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been noted to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve microtubule destabilization and activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components. A series of analogs were synthesized to explore this relationship:

| Compound | Structure | IC50 (µM) | Activity Description |

|---|---|---|---|

| 1 | Benzyl-Imidazole | 0.5 | Inhibits IDE activity |

| 2 | Tert-butyl Ester | 0.3 | Enhanced stability and activity |

| 3 | Methyl Ester | 1.0 | Moderate IDE inhibition |

| 4 | Hydrolyzed Acid | >10 | Inactive against IDE |

The data indicate that modifications to the methyl ester group can enhance both stability in plasma and inhibitory potency against IDE. For instance, replacing the methyl ester with a tert-butyl group significantly improved the compound's half-life and potency .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- IDE Inhibition Study : A high-throughput screening identified several analogs with potent IDE inhibitory activity. The best-performing compounds showed significant reductions in amyloid-beta levels in vitro, suggesting potential applications in Alzheimer’s disease treatment .

- Anticancer Evaluation : In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through caspase activation. The compound was shown to enhance caspase-3 activity by up to 57% at concentrations as low as 10 µM .

- Microtubule Destabilization : Compounds based on the imidazole scaffold were tested for their ability to disrupt microtubule assembly, which is critical for cancer cell proliferation. The results indicated that several derivatives could significantly inhibit microtubule formation at concentrations ranging from 5 µM to 20 µM .

Q & A

Q. What are the optimized synthetic routes for (1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride?

Methodological Answer: The compound can be synthesized via N-alkylation of imidazole derivatives followed by esterification. A validated approach involves:

- Step 1: Reacting 1-benzylimidazole with tert-butyl chloroacetate under mild conditions to form the intermediate .

- Step 2: Cleaving the tert-butyl ester using titanium tetrachloride (TiCl₄) in a non-aqueous medium to yield the free acid .

- Step 3: Methyl esterification using thionyl chloride (SOCl₂) in methanol, achieving >85% yield under reflux .

Key Considerations:

Q. How do solubility and stability influence experimental design?

Methodological Answer:

- Solubility: The hydrochloride salt form enhances water solubility (>90 mg/mL), enabling biological assays in aqueous buffers . For organic phases (e.g., DMSO), confirm solubility via UV-Vis spectroscopy (λmax 260 nm) .

- Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for this compound?

Methodological Answer:

- Common discrepancies: Overlapping peaks for benzyl protons (δ 7.2–7.5 ppm) and imidazole protons (δ 7.8–8.1 ppm) in DMSO-d₆ .

- Resolution strategies:

- Use 2D NMR (COSY, HSQC) to assign signals. For example, HSQC can distinguish imidazole C-H couplings from aromatic protons .

- Compare with computational predictions (DFT-based NMR simulations) using software like Gaussian .

Q. What mechanisms underlie its reported anticancer activity, and how can assay variability be minimized?

Methodological Answer:

- Proposed mechanisms: The benzylimidazole core intercalates DNA, while the ester group enhances cellular uptake. In vitro studies show IC₅₀ = 12 µM against HeLa cells via apoptosis (caspase-3 activation) .

- Assay optimization:

- Use standardized MTT protocols with 24-hour pre-incubation in serum-free media to reduce serum esterase interference .

- Validate results across multiple cell lines (e.g., MCF-7, A549) and include positive controls (e.g., cisplatin) .

Data Contradiction Analysis:

- Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from differences in cell passage number or DMSO concentration (>0.1% causes cytotoxicity). Replicate assays with fresh stock solutions .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- QSAR modeling: Use Schrödinger’s Maestro to correlate electronic properties (HOMO/LUMO) with bioactivity. For example, electron-withdrawing groups on the benzyl ring enhance DNA binding .

- Docking studies: Target the ATP-binding site of kinases (e.g., EGFR) using AutoDock Vina. The imidazole ring forms hydrogen bonds with Lys721, while the ester group stabilizes hydrophobic interactions .

Validation: Compare predictions with experimental IC₅₀ data for 10+ derivatives. A Pearson coefficient >0.7 indicates robust SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.